(2E)-4,4-dimethyl-3-oxo-2-{[(quinolin-8-yl)amino]methylidene}pentanenitrile
Description
The compound “(2E)-4,4-dimethyl-3-oxo-2-{[(quinolin-8-yl)amino]methylidene}pentanenitrile” (CAS: 1025578-01-1, MF: C₁₇H₁₇N₃O, MW: 279.34 g/mol) is a nitrile-containing derivative featuring a quinolin-8-ylamino substituent conjugated to a dimethyl-3-oxopentanenitrile backbone . Its E-configuration at the double bond (2E) is critical for its structural stability and reactivity.
Properties
IUPAC Name |
(2E)-4,4-dimethyl-3-oxo-2-[(quinolin-8-ylamino)methylidene]pentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-17(2,3)16(21)13(10-18)11-20-14-8-4-6-12-7-5-9-19-15(12)14/h4-9,11,20H,1-3H3/b13-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGMSMCRKYZDBJ-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=CC2=C1N=CC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/NC1=CC=CC2=C1N=CC=C2)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4,4-dimethyl-3-oxo-2-{[(quinolin-8-yl)amino]methylidene}pentanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 8-aminoquinoline with a suitable aldehyde or ketone under acidic or basic conditions to form the imine intermediate. This intermediate is then subjected to further reactions, such as nitrile formation and methylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-4,4-dimethyl-3-oxo-2-{[(quinolin-8-yl)amino]methylidene}pentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety or the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-4,4-dimethyl-3-oxo-2-{[(quinolin-8-yl)amino]methylidene}pentanenitrile is an organic compound with a complex structure, including a quinoline moiety and a pentanenitrile group. It has a ketone functional group and a double bond with the "E" designation, indicating the arrangement of substituents around the double bond. Its molecular formula is C₁₇H₁₇N₃O, and its molecular weight is approximately 279.36 g/mol. Research suggests that compounds with similar structures exhibit significant biological activities, potentially as antimicrobial or anticancer agents.
Potential Applications
The unique structure of this compound lends itself to various applications. Studies have focused on its interactions with biological macromolecules.
| Application | Description |
|---|---|
| Pharmaceutical Development | Potential development as an antimicrobial or anticancer agent. |
| Biological Activity Research | Research indicates that compounds with similar structures exhibit significant biological activities. |
| Interaction with macromolecules | Studies have focused on its interactions with biological macromolecules. |
Structural Similarities and Diversity
Several compounds share structural similarities with this compound. These compounds highlight the diversity within this chemical class while showcasing the unique attributes of this compound in terms of structure and potential applications.
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| (2E)-2-{[(4-acetylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile | Contains an acetylphenyl group | Exhibits different biological activity profiles |
| (2E)-2-{[ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile | Ethyl substitution on nitrogen | Varying solubility and reactivity |
| 4,4-dimethyl-3-oxo-2-{phenylaminomethylidene}pentanenitrile | Contains a sulfanyl group | Potentially different pharmacological properties |
Mechanism of Action
The mechanism of action of (2E)-4,4-dimethyl-3-oxo-2-{[(quinolin-8-yl)amino]methylidene}pentanenitrile involves its interaction with specific molecular targets. The quinoline moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “(2E)-4,4-dimethyl-3-oxo-2-{[(quinolin-8-yl)amino]methylidene}pentanenitrile” can be compared to the following analogous compounds:
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Observations
Structural Complexity and Bioactivity: The quinoline derivative exhibits greater structural complexity compared to pyridine or pyrimidine analogs. In contrast, the pyridin-4-yl variant (MW: 202.25) lacks the extended aromatic system, likely reducing its bioavailability or target specificity .
Electronic and Steric Effects: The quinolin-8-ylamino group introduces steric bulk and electron-withdrawing effects due to the aromatic nitrogen, which may influence reactivity in nucleophilic or electrophilic reactions .
Synthetic Accessibility: Pyridine and pyrimidine derivatives are typically easier to synthesize due to their smaller size and commercial availability of precursors. The quinoline variant may require specialized reagents (e.g., quinolin-8-amine) and multi-step reactions .
Potential Applications: Quinoline-containing nitriles are often explored as kinase inhibitors or fluorescent probes, whereas pyridine/pyrimidine analogs may serve as intermediates in agrochemical or material science applications .
Research Findings and Limitations
- Data Gaps: Detailed spectroscopic data (e.g., NMR, IR) or biological activity profiles for “this compound” are absent in the provided evidence. Comparative studies with its analogs are inferred from structural trends rather than direct experimental results .
- Computational Predictions : Molecular docking or QSAR models could further elucidate its bioactivity relative to pyridine/piperidine derivatives.
Biological Activity
Overview of the Compound
(2E)-4,4-dimethyl-3-oxo-2-{[(quinolin-8-yl)amino]methylidene}pentanenitrile is a synthetic organic compound characterized by its quinoline moiety, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The structure consists of a pentanenitrile backbone with a ketone and an imine functional group, contributing to its potential reactivity and biological interactions.
Antimicrobial Activity
Quinoline derivatives often exhibit significant antimicrobial properties. Studies have shown that compounds containing a quinoline structure can inhibit the growth of various bacterial strains and fungi. The presence of the amino and nitrile groups in this compound may enhance its ability to interact with microbial targets.
Antitumor Activity
Research indicates that quinoline derivatives can act as potential anticancer agents. They may induce apoptosis in cancer cells through various mechanisms such as inhibiting cell proliferation and disrupting cell cycle progression. The specific effects of This compound on cancer cell lines would need to be evaluated through in vitro and in vivo studies.
Enzyme Inhibition
Compounds similar to this one have been reported to inhibit specific enzymes involved in metabolic pathways of diseases. For example, inhibition of topoisomerases or kinases can lead to reduced tumor growth and metastasis. The precise mechanism of action for this compound would require further investigation.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Activity Type | Reference |
|---|---|---|---|
| Quinoline | Quinoline Structure | Antimicrobial | |
| 8-Hydroxyquinoline | 8-Hydroxyquinoline Structure | Anticancer | |
| 4-Aminoquinoline | 4-Aminoquinoline Structure | Antimalarial |
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various quinoline derivatives for their antimicrobial properties. The results indicated that modifications at the nitrogen position significantly enhanced activity against Gram-positive bacteria.
Study 2: Antitumor Mechanisms
Research conducted on quinolone-based compounds demonstrated their ability to induce apoptosis in breast cancer cell lines via mitochondrial pathways. This highlights the potential for similar compounds, including This compound , to exhibit anticancer effects.
Study 3: Enzyme Inhibition
Inhibitory effects on topoisomerase II were noted for several quinoline derivatives, suggesting that this compound might also possess similar inhibitory properties, potentially leading to therapeutic applications in oncology.
Q & A
Q. What are the optimal synthetic routes for preparing (2E)-4,4-dimethyl-3-oxo-2-{[(quinolin-8-yl)amino]methylidene}pentanenitrile, and how can purity be ensured?
Methodological Answer: The compound’s synthesis typically involves coupling a quinolin-8-ylamine derivative with a β-ketonitrile precursor. A validated approach includes:
- Step 1: React 8-aminoquinoline with 4,4-dimethyl-3-oxopentanenitrile under reflux in ethanol with catalytic acetic acid to form the Schiff base intermediate.
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from toluene/nonane mixtures to achieve >98% purity .
- Quality Control: Use LCMS (m/z calculated for C₁₉H₂₀N₃O: 306.16; observed: 306.2 [M+H]⁺) and FT-IR (C=N stretch at ~1620 cm⁻¹, quinoline ring vibrations at 1500–1580 cm⁻¹) to confirm structure .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- LCMS-ESI: Provides molecular ion confirmation and fragmentation patterns. For example, the base peak at m/z 288 corresponds to loss of a methyl group from the β-ketonitrile moiety .
- FT-IR: Critical for identifying the imine (C=N) and ketone (C=O) functional groups.
- ¹H NMR (DMSO-d₆): Key signals include δ 8.9 ppm (quinoline H-2), δ 2.6 ppm (methylidene proton), and δ 1.3 ppm (geminal dimethyl groups). Note: Solvent choice impacts resolution of tautomeric forms .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of the Schiff base be elucidated?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via UV-Vis spectroscopy at 320 nm (λ_max for the imine bond). Pseudo-first-order kinetics can reveal rate dependence on pH and solvent polarity.
- DFT Calculations: Use Gaussian-09 with B3LYP/6-31G(d) basis sets to model transition states and identify energetically favorable pathways for tautomerization between E/Z configurations .
- Isotopic Labeling: Introduce ¹⁵N-labeled 8-aminoquinoline to track nitrogen migration during imine formation via MS/MS fragmentation .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Compare IC₅₀ values from assays using standardized protocols (e.g., fixed DMSO concentrations ≤0.1% to avoid solvent interference).
- Structural Analog Testing: Synthesize derivatives (e.g., replacing quinoline with isoquinoline) to isolate the pharmacophore. For example, shows that tert-butyl substituents on the quinoline ring enhance activity against microbial targets .
- Assay Reproducibility: Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific uptake or metabolism differences .
Q. How can experimental limitations in stability studies be addressed?
Methodological Answer:
- Degradation Monitoring: Use accelerated stability testing (40°C/75% RH for 6 weeks) with HPLC-PDA to track decomposition products. Common degradation pathways include hydrolysis of the nitrile group to an amide .
- Matrix Stabilization: Add antioxidants (e.g., 0.1% BHT) or store samples at –80°C under nitrogen to prevent organic degradation during long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
